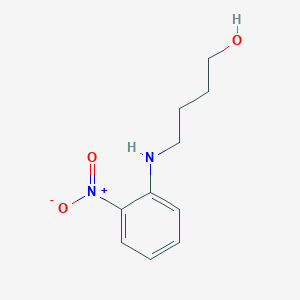

2-(4-Hydroxybutylamino)nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(2-nitroanilino)butan-1-ol |

InChI |

InChI=1S/C10H14N2O3/c13-8-4-3-7-11-9-5-1-2-6-10(9)12(14)15/h1-2,5-6,11,13H,3-4,7-8H2 |

InChI Key |

QFZHWFAWWTVNSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Hydroxybutylamino)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutylamino)nitrobenzene is an organic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of more complex molecules, including pharmaceuticals and other biologically active agents. Its structure, featuring a nitroaromatic ring coupled with a hydroxybutylamino side chain, presents multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for the synthesis of this compound. Due to the limited availability of experimental data in public databases, this guide relies on information extracted from patented synthetic routes and predicted values to offer a thorough profile of the compound.

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Data Source |

| Molecular Formula | C₁₀H₁₄N₂O₃ | - |

| Molecular Weight | 210.23 g/mol | - |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP (octanol-water) | Not available | - |

Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A general and reliable method involves the reaction of a suitable ortho-substituted nitrobenzene with 4-amino-1-butanol. The following protocol is based on established synthetic methodologies for analogous compounds.

Synthesis of this compound

This procedure details the synthesis of this compound via the reaction of 1-fluoro-2-nitrobenzene with 4-amino-1-butanol.

Materials:

-

1-fluoro-2-nitrobenzene

-

4-amino-1-butanol

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add 4-amino-1-butanol (1.1 to 1.5 equivalents) followed by the base (e.g., triethylamine, 1.5 to 2 equivalents). The base is added to neutralize the hydrofluoric acid (HF) formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (triethylammonium fluoride) has formed, it can be removed by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The predicted physicochemical properties have not been experimentally verified and should be used with caution.

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutylamino)nitrobenzene is a substituted nitroaromatic compound. While specific data for this molecule is sparse, its structural features—a nitrobenzene core with a hydroxybutylamine substituent—suggest its potential utility as a chemical intermediate in organic synthesis, particularly for the generation of more complex molecules with potential biological activity. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. The hydroxybutylamino side chain provides a site for further functionalization and can contribute to the molecule's overall polarity and potential for biological interactions.

This guide summarizes the known synthetic utility of this compound, provides general context on the physicochemical properties and biological activities of related nitroaromatic compounds, and outlines general experimental approaches for the synthesis and analysis of such molecules.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not available in the reviewed literature. However, the properties of the parent compound, nitrobenzene, can serve as a baseline for understanding the general characteristics of this class of compounds. It is important to note that the addition of the 4-hydroxybutylamino group will significantly alter these properties, likely increasing the polarity, melting point, boiling point, and water solubility compared to nitrobenzene.

Table 1: Physicochemical Properties of Nitrobenzene (for comparative context)

| Property | Value | Reference(s) |

| Molecular Formula | C6H5NO2 | [1][2][3] |

| Molecular Weight | 123.11 g/mol | [2][4] |

| Physical State | Colorless to greenish-yellow oily liquid | [1][4] |

| Melting Point | 5.7 °C | [2][4] |

| Boiling Point | 210.8 °C | [2][4] |

| Density | 1.2037 g/cm³ at 20 °C | [1][4] |

| Solubility in Water | 2.1 g/L at 25 °C | [4] |

| Log Kow | 1.85 | [4] |

Synthesis and Experimental Protocols

While a dedicated synthesis protocol for this compound was not found, its role as a reactant in the synthesis of 2-(4-Hydroxybutylamino)phenylamine is documented. This indicates that this compound is a known chemical entity that can be synthesized, likely through the nucleophilic aromatic substitution of a leaving group on the nitrobenzene ring by 4-aminobutanol.

General Synthesis of Substituted Nitrobenzenes

The synthesis of substituted nitrobenzenes can be achieved through various methods, including the nitration of a substituted benzene or the modification of the nitrobenzene core.

Caption: General synthetic routes to substituted nitrobenzenes.

Experimental Protocol: Reduction of this compound

The following protocol details the use of this compound as a starting material for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.[5]

Objective: To synthesize 2-(4-Hydroxybutylamino)phenylamine via the reduction of this compound.

Materials:

-

This compound (30 g)

-

Ethanol (200 ml)

-

10% Palladium on carbon (1 g)

-

Hydrogen gas

-

Silica gel for chromatography

-

Ethyl acetate

Procedure:

-

Dissolve 30 g of this compound in 200 ml of ethanol.

-

Add 1 g of 10% palladium on carbon to the solution.

-

Hydrogenate the mixture at room temperature for 3 hours under a pressure of 50 p.s.i. (344.7 kPa).

-

Filter the solution to remove the palladium on carbon catalyst.

-

Evaporate the solvent from the filtrate under vacuum.

-

Purify the resulting residue by chromatography on a silica gel column, eluting with ethyl acetate.

-

Collect the fractions containing the desired product and evaporate the solvent under vacuum to yield 2-(4-Hydroxybutylamino)phenylamine (23.2 g).

Caption: Workflow for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.

Potential Biological Activity

Specific biological activity data for this compound is not available. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities. The nitro group is a key pharmacophore in several drugs and is often associated with antimicrobial and cytotoxic effects. This activity is generally attributed to the bioreduction of the nitro group within cells to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage.

The presence of the 4-hydroxybutylamino side chain could modulate this activity and introduce new pharmacological properties. The hydroxyl and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing the compound's target specificity and pharmacokinetic profile.

Caption: General metabolic pathway for the bioactivation of nitroaromatic compounds.

Conclusion

This compound is a chemical intermediate with limited publicly available data. Its structure suggests potential for further synthetic elaboration into more complex molecules that may possess interesting biological properties. The information provided in this guide, based on a documented synthetic application and the general characteristics of nitroaromatic compounds, serves as a foundational resource for researchers interested in this and related molecules. Further experimental investigation is required to fully characterize the physicochemical properties, reactivity, and biological activity of this compound.

References

- 1. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(4-hydroxybutylamino)nitrobenzene is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally similar compounds, particularly N-substituted 2-nitroanilines, to provide a comprehensive and predictive overview. All predicted data is clearly indicated and should be confirmed by experimental validation.

Introduction

This compound is an organic molecule belonging to the class of N-substituted nitroaromatic compounds. Its structure, featuring a nitrobenzene core with a hydroxybutylamino side chain, suggests potential applications in medicinal chemistry and materials science. The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for further investigation. This guide provides a detailed overview of its predicted molecular structure, physicochemical properties, a plausible synthetic route, and potential biological significance based on analogous compounds.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a nitro group and a 4-hydroxybutylamino group at the ortho position. The presence of the amino group with a flexible alkyl chain terminating in a hydroxyl group introduces possibilities for hydrogen bonding and conformational flexibility.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₁₄N₂O₃ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Likely a yellow to orange crystalline solid or oil | Based on the appearance of 2-nitroaniline and other N-substituted derivatives.[1][2] |

| Melting Point | Expected to be in the range of 50-100 °C | N-substitution on 2-nitroaniline can vary the melting point. 2-nitroaniline has a melting point of 71.5 °C.[1] |

| Boiling Point | > 280 °C (with potential decomposition) | 2-nitroaniline has a boiling point of 284 °C.[1] The larger substituent may increase the boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The nitrobenzene core is hydrophobic, while the hydroxyl and amino groups can contribute to some water solubility.[1] |

| logP | Estimated to be between 2.0 and 3.0 | Based on the lipophilicity of the nitrobenzene core and the hydrophilic contribution of the hydroxybutylamino chain. |

| pKa | The amino group is expected to be weakly basic (pKa of the conjugate acid ~ -0.3 for 2-nitroaniline). | The strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the amino group.[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoronitrobenzene (1 equivalent), 4-aminobutanol (1.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

This protocol is based on the general reactivity of 2-halonitrobenzenes in nucleophilic aromatic substitution reactions.[1]

Spectroscopic Characterization (Predictive)

The following table summarizes the expected spectroscopic data for this compound based on the known spectra of related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Basis for Prediction |

| ¹H NMR | Aromatic protons: Multiplets in the range of 6.5-8.2 ppm. Methylene protons (CH₂): Multiplets in the range of 1.5-3.5 ppm. Hydroxyl proton (OH): A broad singlet, chemical shift dependent on solvent and concentration. Amine proton (NH): A broad singlet or triplet, potentially coupled to adjacent CH₂. | Based on ¹H NMR data for nitrobenzene and N-alkylanilines.[3][4] |

| ¹³C NMR | Aromatic carbons: Peaks in the range of 110-150 ppm. Methylene carbons: Peaks in the range of 25-70 ppm. | Based on ¹³C NMR data for substituted nitrobenzenes.[5][6] |

| IR Spectroscopy | N-O asymmetric stretch: 1500-1550 cm⁻¹. N-O symmetric stretch: 1300-1360 cm⁻¹. N-H stretch: 3300-3500 cm⁻¹. O-H stretch: Broad peak around 3200-3600 cm⁻¹. C-H (aromatic) stretch: ~3000-3100 cm⁻¹. C-H (aliphatic) stretch: ~2850-2960 cm⁻¹. | Characteristic IR absorption frequencies for nitro and amino groups.[7][8][9][10] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 210. Fragmentation pattern would likely involve loss of the nitro group (NO₂) and cleavage of the alkyl chain. | Based on the calculated molecular weight and common fragmentation patterns of nitroaromatic compounds.[11][12] |

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to possess a wide range of biological activities, often stemming from the redox properties of the nitro group.[13][14][15] The nitro group can be enzymatically reduced within cells to form reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[14] These reactive species can interact with various cellular macromolecules, leading to a range of biological effects.

Potential Signaling Pathway Involvement

Caption: Potential mechanism of action for nitroaromatic compounds.

Areas for Further Research

-

Antimicrobial Activity: Many nitro compounds exhibit antibacterial and antiparasitic properties.[13] The title compound could be investigated for its efficacy against various pathogens.

-

Anticancer Activity: Some nitroaromatic compounds have shown promise as anticancer agents, often by inducing oxidative stress in cancer cells.[16]

-

Enzyme Inhibition: The molecule could be screened for inhibitory activity against various enzymes, particularly those involved in microbial or cancer cell proliferation.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and related fields. This guide provides a foundational understanding of its predicted properties and a starting point for its synthesis and characterization. Experimental validation of the predicted data is crucial for advancing our knowledge of this compound and exploring its potential applications. The diverse biological activities of the broader class of nitroaromatic compounds suggest that this compound could be a valuable lead compound for the development of new therapeutic agents.

References

- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950) [hmdb.ca]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Diamino-2-nitrobenzene(5307-14-2) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Benzene, nitro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. irjet.net [irjet.net]

- 11. Benzene, nitro- [webbook.nist.gov]

- 12. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) MS spectrum [chemicalbook.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 16. Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-(4-Hydroxybutylamino)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Structural Analysis and Solubility Prediction

2-(4-Hydroxybutylamino)nitrobenzene is an organic compound characterized by a 2-nitroaniline core structure modified with a 4-hydroxybutyl group attached to the amine. The key structural features influencing its solubility are:

-

Aromatic Nitro Group (-NO₂): A polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Secondary Amine (-NH-): Capable of acting as a hydrogen bond donor and acceptor.

-

Terminal Hydroxyl Group (-OH): A polar group that is a strong hydrogen bond donor and acceptor.

-

Benzene Ring: A nonpolar, hydrophobic moiety.

-

Butyl Chain (-C₄H₈-): A flexible, nonpolar hydrocarbon chain.

The general principle of "like dissolves like" governs solubility.[1][2] The presence of both polar (nitro, amine, hydroxyl) and nonpolar (benzene ring, butyl chain) regions suggests that this compound will exhibit a mixed solubility profile. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, and less soluble in purely nonpolar solvents or water.

The logical relationship between the compound's functional groups and its expected solubility is illustrated in the diagram below.

Figure 1: Predicted solubility based on molecular structure.

Solubility Data of a Structural Analog: 2-Nitroaniline

To provide a quantitative reference, this section presents solubility data for 2-nitroaniline, which represents the core of the target compound without the hydroxybutyl substituent. 2-Nitroaniline is generally more soluble in organic solvents than in water.[3] The addition of the 4-hydroxybutyl chain to 2-nitroaniline is expected to increase its polarity and hydrogen bonding capacity, potentially enhancing solubility in polar protic solvents like alcohols, while the added hydrocarbon length may slightly improve solubility in less polar solvents compared to the parent aniline.

Table 1: Solubility of 2-Nitroaniline in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 0.117 g / 100 mL[4] | 20 |

| Ethanol | Polar Protic | Soluble[5] | Not Specified |

| Diethyl Ether | Polar Aprotic | Very Soluble[5] | Not Specified |

| Acetone | Polar Aprotic | Very Soluble[5] | Not Specified |

| Benzene | Nonpolar | Very Soluble[5] | Not Specified |

| Chloroform | Nonpolar | Soluble[5] | Not Specified |

Note: "Soluble" and "Very Soluble" are qualitative descriptors from the literature; quantitative data was not specified in the cited sources.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[1] The following protocol provides a standardized procedure.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrument, e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. The time required may need to be determined empirically.[6]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of the solute.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

The workflow for this experimental protocol is visualized below.

Figure 2: Workflow for the isothermal shake-flask solubility method.

Potential Synthetic Pathway

Understanding the synthesis of a compound can provide context for its purification, which is directly related to its solubility properties. A plausible and common method for synthesizing N-substituted nitroanilines is through nucleophilic aromatic substitution. The diagram below outlines a potential two-step synthesis for this compound starting from 2-nitrochlorobenzene and 4-amino-1-butanol.

Figure 3: Plausible synthesis pathway for the target compound.

Conclusion

While direct, quantitative solubility data for this compound remains uncharacterized in the accessible literature, a robust qualitative assessment can be made based on its molecular structure. The presence of multiple polar functional groups suggests good solubility in polar organic solvents, particularly those capable of hydrogen bonding. For drug development and research applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable framework for experimental determination. The provided data on the structural analog 2-nitroaniline serves as a useful, albeit imperfect, benchmark for estimating solubility behavior.

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Hydroxybutylamino)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. The information is compiled from available scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~8.1 | d | ~8.5 | Ar-H (ortho to NO₂) |

| ~7.4 | t | ~7.5 | Ar-H (para to NO₂) | ||

| ~6.8 | d | ~8.5 | Ar-H (ortho to NH) | ||

| ~6.6 | t | ~7.5 | Ar-H (meta to NO₂) | ||

| ~3.7 | t | ~6.0 | -CH₂-OH | ||

| ~3.4 | q | ~6.5 | -NH-CH₂- | ||

| ~1.8 | p | ~6.5 | -CH₂-CH₂-OH | ||

| ~1.7 | p | ~6.5 | -NH-CH₂-CH₂- | ||

| ~2.0 | br s | - | -OH, -NH | ||

| ¹³C | CDCl₃ | ~146 | s | - | C-NO₂ |

| ~136 | d | - | Ar-CH (para to NO₂) | ||

| ~130 | s | - | C-NH | ||

| ~125 | d | - | Ar-CH (ortho to NO₂) | ||

| ~115 | d | - | Ar-CH (ortho to NH) | ||

| ~114 | d | - | Ar-CH (meta to NO₂) | ||

| ~62 | t | - | -CH₂-OH | ||

| ~43 | t | - | -NH-CH₂- | ||

| ~30 | t | - | -CH₂-CH₂-OH | ||

| ~26 | t | - | -NH-CH₂-CH₂- |

Table 2: Mass Spectrometry (MS) Data (Predicted)

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| ESI | Positive | 211.1077 | 100 | [M+H]⁺ |

| 193.0971 | ~40 | [M-H₂O+H]⁺ | ||

| 165.0660 | ~25 | [M-C₄H₈O+H]⁺ |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3400 | Broad | O-H stretch | Hydroxyl group |

| ~3350 | Medium | N-H stretch | Secondary amine |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2940, ~2870 | Medium | C-H stretch | Aliphatic |

| ~1590 | Strong | N-O asymmetric stretch | Nitro group |

| ~1520, ~1450 | Strong | C=C stretch | Aromatic ring |

| ~1340 | Strong | N-O symmetric stretch | Nitro group |

| ~1250 | Medium | C-N stretch | Aryl-amine |

| ~1050 | Strong | C-O stretch | Primary alcohol |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~250 | ~10000 | π → π |

| ~410 | ~5000 | n → π |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-fluoro-2-nitrobenzene and 4-aminobutanol.

Materials:

-

1-fluoro-2-nitrobenzene

-

4-aminobutanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, 4-aminobutanol (1.2 eq) and potassium carbonate (2.0 eq) are added.

-

The reaction mixture is stirred and heated to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification of the crude product is performed by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure solid.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Theoretical Examination of 2-(4-Hydroxybutylamino)nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-(4-Hydroxybutylamino)nitrobenzene, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data, this document synthesizes information from related compounds and established chemical principles to postulate its physicochemical properties, potential synthesis routes, reactivity, and biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured framework for future experimental investigation.

Introduction

This compound belongs to the class of N-substituted o-nitroanilines. The structure is characterized by a nitrobenzene core with a 4-hydroxybutylamino substituent at the ortho position. The presence of the electron-withdrawing nitro group, the aromatic ring, and the flexible hydroxybutylamino side chain suggests a molecule with potential for diverse chemical interactions and biological activities. Nitroaromatic compounds are known for their broad spectrum of biological effects, including antimicrobial and cytotoxic activities, often attributed to the redox properties of the nitro group.[1][2] The hydroxybutylamino moiety introduces hydrophilicity and potential sites for metabolic transformation, which could modulate its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties (Theoretical)

The exact physicochemical properties of this compound have not been empirically determined. However, we can extrapolate estimated values based on the known properties of nitrobenzene and the structural contribution of the 4-hydroxybutylamino group.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C10H14N2O3 | Based on chemical structure |

| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula |

| Appearance | Likely a yellow to orange crystalline solid | Based on related nitroaniline compounds |

| Melting Point (°C) | Moderately high | Aromatic core and potential for hydrogen bonding |

| Boiling Point (°C) | High | High molecular weight and polarity |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) | Aromatic core is hydrophobic; polar groups enhance solubility in polar organic solvents |

| logP (octanol-water) | ~1.5 - 2.5 | Nitrobenzene logP is 1.85[3]; the hydroxybutyl group will slightly modify this. |

| pKa | Weakly acidic (N-H), weakly basic (N) | The nitro group reduces the basicity of the amino nitrogen. |

Note: These values are theoretical estimations and require experimental verification.

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloronitrobenzene, with 4-amino-1-butanol. This reaction is a common method for the preparation of N-substituted nitroanilines.[4]

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask, add 2-chloronitrobenzene (1 equivalent), 4-amino-1-butanol (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

-

Nitro Group: The nitro group can be readily reduced to an amino group. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[5] This conversion is a critical step in the synthesis of corresponding phenylenediamine derivatives, which are valuable intermediates in medicinal chemistry.

-

Aromatic Ring: The nitro group is strongly deactivating, making the aromatic ring less susceptible to electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Amino Group: The secondary amine can undergo acylation, alkylation, and other standard amine reactions.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.

Potential Biological Activity and Signaling Pathways

Postulated Mechanism of Action

Nitroaromatic compounds often exert their biological effects through redox cycling. The nitro group can be enzymatically reduced by cellular reductases to form a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, generating a superoxide radical. This process, known as futile cycling, can lead to oxidative stress and cellular damage. Alternatively, further reduction of the nitro group can produce nitroso, hydroxylamino, and amino derivatives, some of which can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1][2]

Potential Therapeutic Applications

Given the known activities of other nitroaromatic compounds, this compound could be investigated for:

-

Antimicrobial Activity: Many nitro compounds exhibit broad-spectrum activity against bacteria, fungi, and protozoa.[6]

-

Anticancer Activity: The ability to induce oxidative stress and form DNA adducts makes this class of compounds potential candidates for anticancer drug development.

-

Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of certain enzymes.

Conclusion

This compound is a molecule of interest with a scarcity of published experimental data. This technical guide has provided a theoretical framework for its synthesis, properties, and potential biological activities based on established chemical principles and data from related compounds. The presented information is intended to stimulate and guide future experimental research on this compound, which may hold promise in various fields, including medicinal chemistry and materials science. Experimental validation of the proposed synthesis, physicochemical properties, and biological activities is essential for a complete understanding of this molecule.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene (HC Yellow No. 2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutylamino)nitrobenzene, also known by its cosmetic industry designation HC Yellow No. 2, is a synthetic nitroaromatic compound.[1][2] Initially explored in the context of chemical synthesis, its primary application is as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, analytical methods, and biological activity.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, safety assessment, and understanding its environmental fate.

Table 1: Physicochemical Properties of this compound (HC Yellow No. 2)

| Property | Value | Reference(s) |

| Chemical Formula | C10H14N2O3 | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Yellow to brown solid powder | [3] |

| Melting Point | 71-75°C | [3] |

| Boiling Point | 376.6 ± 22.0 °C (Predicted) | |

| Flash Point | 181.6°C | |

| Solubility | Soluble in Methanol; Water solubility: 1.85 g/L at 20°C | [4] |

| LogP | 1.5 at 20°C | |

| Maximum Wavelength (λmax) | 441 nm (in NaOH aq.) | |

| pKa | 14.60 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the nitrobenzene ring with 4-aminobutan-1-ol.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronitrobenzene in a suitable solvent such as ethanol.

-

Addition of Amine: Add an equimolar amount or a slight excess of 4-aminobutan-1-ol to the solution.

-

Base: Add a base, such as sodium carbonate or triethylamine, to neutralize the acid (e.g., HCl) formed during the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol and water is commonly used.[5][6]

-

Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

4.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to confirm the chemical structure. The 1H-NMR spectrum is expected to be consistent with the structure of this compound.[7]

-

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum should show characteristic peaks for the N-H, O-H, C-H (aromatic and aliphatic), and NO2 functional groups. The FT-IR spectrum has been shown to be consistent with the compound's structure.[7]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Toxicology

The primary application of this compound is in hair dye formulations. Its biological activity has been assessed mainly in the context of its safety for cosmetic use.

Mechanism of Action in Hair Dyeing:

As a direct dye, HC Yellow No. 2 does not undergo a chemical reaction to impart color.[1] Instead, due to its relatively low molecular weight, it penetrates the hair shaft and adheres to the hair's proteins, resulting in a yellow coloration.[2] This process is non-oxidative.[1]

Caption: Mechanism of action of HC Yellow No. 2 as a direct hair dye.

Toxicological Profile:

The safety of HC Yellow No. 2 has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.[1]

Table 2: Summary of Toxicological Data for HC Yellow No. 2

| Endpoint | Result | Concentration/Dose | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 1.2 - 2.5 g/kg (male) 0.6 - 1.2 g/kg (female) | N/A | Rat | [8] |

| Skin Irritation | Not a primary irritant | N/A | N/A | [8] |

| Eye Irritation | Minor irritant | 10% | Rabbit | [8] |

| Skin Sensitization | Not a sensitizer or photosensitizer | 10% | Guinea Pig | [8] |

| Mutagenicity (Ames Test) | Negative | N/A | S. typhimurium | [8] |

| Developmental Toxicity | Not a developmental toxicant | N/A | N/A | [1] |

The CIR Expert Panel concluded that HC Yellow No. 2 is safe for use in hair dyes at concentrations up to 3%.[1]

Signaling Pathways

Currently, there is a lack of specific research on the detailed signaling pathways modulated by this compound. Toxicological studies have focused on observable endpoints rather than a mechanistic understanding at the molecular level. Given its nitroaromatic structure, general pathways related to the metabolism of such compounds in biological systems may be relevant.

Caption: Putative general metabolic pathway for nitroaromatic compounds.

Conclusion

This compound, or HC Yellow No. 2, is a well-characterized synthetic dye with a primary and established use in the cosmetics industry. Its synthesis is straightforward, and analytical methods for its identification and quantification are well-established. While its toxicological profile has been deemed safe for its intended use at specified concentrations, further research into its potential interactions with cellular signaling pathways could provide a more complete understanding of its biological activity. This guide serves as a foundational resource for professionals in research and development who are working with or investigating this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. HC YELLOW NO. 2 – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 3. HC yellow 2 [intersperse.in]

- 4. HC Yellow 2 - Basic Dye, Affordable Price, Hair Color Application [vanshichemicals.co.in]

- 5. hjjkyyj.com [hjjkyyj.com]

- 6. hjjkyyj.com [hjjkyyj.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Health and Safety Data for 2-(4-Hydroxybutylamino)nitrobenzene: An In-depth Technical Guide

Executive Summary

This technical guide synthesizes the available health and safety information for nitrobenzene, the parent compound of 2-(4-Hydroxybutylamino)nitrobenzene. Due to the scarcity of specific data for the derivative, this document serves as a foundational reference for researchers, scientists, and drug development professionals. The guide covers hazard classifications, toxicological properties, physical and chemical characteristics, and general safety precautions. All quantitative data is presented in structured tables, and a generalized experimental workflow for chemical safety assessment is provided as a visual guide.

Physicochemical Properties of Nitrobenzene

The following table summarizes the key physical and chemical properties of nitrobenzene. These properties are essential for understanding its potential for exposure and environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | |

| Molecular Weight | 123.11 g/mol | |

| Appearance | Colorless to pale yellow, oily liquid | |

| Odor | Almond-like, pungent | |

| Melting Point | 5.7 °C | |

| Boiling Point | 210.8 °C | |

| Density | 1.2037 g/cm³ at 20 °C | |

| Vapor Pressure | 0.245 mmHg at 25 °C | |

| Solubility in Water | 2.1 g/L at 25 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 1.85 | |

| Flash Point | 88 °C | |

| Autoignition Temperature | 482 °C |

Toxicological Profile of Nitrobenzene

Nitrobenzene is a highly toxic compound with significant health hazards. The primary routes of exposure are inhalation, dermal contact, and ingestion.

Acute Toxicity

Acute exposure to nitrobenzene can lead to severe health effects, primarily methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.

| Route of Exposure | Endpoint | Species | Value | Reference |

| Oral | LD50 | Mouse | 590 mg/kg | |

| Inhalation | LC50 | Rat | 439-714 ppm (4 hours) | |

| Dermal | LD50 | Rat | >0.8 g/kg (survival) |

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to nitrobenzene may cause damage to organs, including the blood, kidneys, lungs, and liver. The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". It has been shown to cause tumors in the liver, kidney, and thyroid of rats.

Hazard Identification and Classification

The following table summarizes the hazard classifications for nitrobenzene according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects |

Experimental Protocols

Specific experimental protocols for determining the health and safety data of this compound are not available. The following diagram illustrates a generalized workflow for assessing the toxicity of a novel chemical compound.

Signaling Pathways

There is no information available in the searched literature regarding the specific signaling pathways affected by this compound. The primary mechanism of toxicity for nitrobenzene is the induction of methemoglobinemia, which is a result of the oxidation of ferrous iron in hemoglobin to the ferric state, impairing oxygen transport. The metabolic pathways of nitrobenzene involve reduction to aniline and other intermediates, or oxidation to nitrophenols.

Safety Precautions and Handling

Given the high toxicity of the parent compound, stringent safety measures should be implemented when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.

-

Spill Response: In case of a spill, evacuate the area and remove all sources of ignition. Absorb the spill with inert material and place it in a suitable container for disposal. Do not allow it to enter drains or waterways.

Conclusion

This technical guide provides a summary of the available health and safety data for nitrobenzene as a surrogate for this compound. The high toxicity and potential carcinogenicity of nitrobenzene underscore the need for extreme caution when handling its derivatives. It is imperative for researchers and drug development professionals to conduct a thorough and specific risk assessment for this compound, including the experimental determination of its toxicological and physicochemical properties, before its use in any application.

Methodological & Application

Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene: A Detailed Protocol for Drug Discovery and Development

Application Note: This document provides a comprehensive protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene, a valuable intermediate for researchers in drug development and medicinal chemistry. The synthesis involves a two-step process commencing with the nitration of chlorobenzene to yield 2-chloronitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) reaction with 4-amino-1-butanol. This protocol offers detailed methodologies, safety precautions, and data presentation to ensure reproducible and safe execution in a laboratory setting.

Overview of Synthetic Pathway

The synthesis of this compound from nitrobenzene is most effectively achieved through an indirect, two-step route. Direct amination of nitrobenzene is generally inefficient. A more practical approach involves the initial preparation of an activated nitroaromatic compound, 2-chloronitrobenzene, which then readily undergoes nucleophilic aromatic substitution with the desired amine.

The overall synthetic scheme is as follows:

Step 1: Nitration of Chlorobenzene

Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitrochlorobenzene isomers. The ortho-isomer, 2-chloronitrobenzene, is the desired reactant for the subsequent step and can be separated from the para-isomer by fractional distillation.

Step 2: Nucleophilic Aromatic Substitution

2-Chloronitrobenzene is reacted with 4-amino-1-butanol in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the final product, this compound. The nitro group in the ortho position to the chlorine atom activates the aromatic ring for nucleophilic attack.

Safety Precautions

General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

-

Nitrobenzene and its derivatives (e.g., 2-chloronitrobenzene): These compounds are toxic, suspected carcinogens, and can be absorbed through the skin.[1][2][3][4] Avoid inhalation, ingestion, and skin contact.

-

Concentrated Acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents. Handle with extreme care and always add acid to water, never the other way around.

-

4-Amino-1-butanol: Causes severe skin burns and eye damage.[5][6][7] Handle in a fume hood and avoid contact.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive and should be handled with care.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[1][2][3][4][6][7]

Experimental Protocols

Step 1: Synthesis of 2-Chloronitrobenzene

This procedure is based on the established method for the nitration of chlorobenzene.[8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Chlorobenzene | 112.56 | 56.3 g (51.2 mL) | 0.50 |

| Concentrated Nitric Acid (70%) | 63.01 | 35.7 g (25.5 mL) | 0.40 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 78.5 g (42.6 mL) | 0.80 |

| Ice | - | As needed | - |

| 5% Sodium Bicarbonate Solution | - | ~200 mL | - |

| Anhydrous Magnesium Sulfate | - | ~10 g | - |

| Round-bottom flask (250 mL) | - | 1 | - |

| Dropping funnel | - | 1 | - |

| Magnetic stirrer and stir bar | - | 1 | - |

| Ice bath | - | 1 | - |

| Separatory funnel | - | 1 | - |

| Distillation apparatus | - | 1 | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 56.3 g (51.2 mL) of chlorobenzene.

-

Cool the flask in an ice bath with stirring.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding 78.5 g (42.6 mL) of concentrated sulfuric acid to 35.7 g (25.5 mL) of concentrated nitric acid, while cooling in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred chlorobenzene over a period of approximately 60 minutes, ensuring the reaction temperature is maintained between 20-30°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. Stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the organic layer (bottom layer).

-

Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene is then separated by fractional distillation under vacuum. 2-nitrochlorobenzene has a boiling point of 246°C at atmospheric pressure.[2][8]

Expected Yield: The nitration of chlorobenzene typically yields a mixture of approximately 35% 2-chloronitrobenzene and 65% 4-chloronitrobenzene.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted-2-nitroanilines.[9]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronitrobenzene | 157.55 | 7.88 g | 0.05 |

| 4-Amino-1-butanol | 89.14 | 5.35 g (5.53 mL) | 0.06 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 9.13 g (9.0 mL) | 0.06 |

| Toluene | - | 100 mL | - |

| Ethyl acetate | - | As needed for chromatography | - |

| Hexane | - | As needed for chromatography | - |

| Round-bottom flask (250 mL) | - | 1 | - |

| Reflux condenser | - | 1 | - |

| Magnetic stirrer and stir bar | - | 1 | - |

| Heating mantle | - | 1 | - |

| Rotary evaporator | - | 1 | - |

| Chromatography column | - | 1 | - |

| Silica gel | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.88 g of 2-chloronitrobenzene and 5.35 g of 4-amino-1-butanol in 100 mL of toluene.

-

Add 9.13 g of DBU to the mixture.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with 2 x 50 mL of 1 M HCl to remove DBU and any unreacted amine.

-

Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The product is typically a colored solid.

Expected Yield: Based on similar reactions, yields in the range of 75-90% can be expected.[9]

Data Presentation

Table 1: Reactant and Product Information

| Compound | Structure | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Chlorobenzene | C₆H₅Cl | 112.56 | 108-90-7 | Flammable liquid |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | 88-73-3 | Toxic solid, m.p. 34-35°C[8] |

| 4-Amino-1-butanol | C₄H₁₁NO | 89.14 | 13325-10-5 | Corrosive liquid, b.p. 206°C |

| This compound | C₁₀H₁₄N₂O₃ | 210.23 | N/A | Expected to be a colored solid |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.0 (d, 1H, Ar-H), 7.5-7.3 (t, 1H, Ar-H), 6.9-6.7 (d, 1H, Ar-H), 6.6-6.4 (t, 1H, Ar-H), 5.5-5.0 (br s, 1H, NH), 3.8-3.6 (t, 2H, CH₂-OH), 3.4-3.2 (q, 2H, NH-CH₂), 1.9-1.6 (m, 4H, -CH₂-CH₂-), ~2.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146-144 (Ar-C), 137-135 (Ar-C), 130-128 (Ar-C), 116-114 (Ar-C), 114-112 (Ar-C), 63-61 (CH₂-OH), 44-42 (NH-CH₂), 31-29 (-CH₂-), 27-25 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3350 (N-H stretch), ~2940, 2860 (C-H stretch), ~1610, 1570 (Ar C=C stretch), ~1510 (N-O asymmetric stretch), ~1340 (N-O symmetric stretch), ~1250 (C-N stretch) |

| Mass Spectrometry (EI) | m/z (%) = 210 (M⁺), 164, 136, 106, 92 |

Note: These are predicted values and may vary from experimental results.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution

Caption: Mechanism of the SNAr reaction.

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-butanol(13325-10-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols: The Versatility of 2-(4-Hydroxybutylamino)nitrobenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-Hydroxybutylamino)nitrobenzene as a chemical intermediate. The focus is on its application in the synthesis of precursors for biologically active molecules, particularly in the context of drug development and medicinal chemistry.

Introduction

This compound is a substituted nitroaniline that serves as a versatile building block in organic synthesis. Its structure incorporates three key functional groups: a nitro group, a secondary amine, and a primary alcohol. This combination of functionalities allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. The primary and most well-documented use of this intermediate is in the synthesis of its corresponding aniline derivative, which is a precursor to various heterocyclic systems.

Physicochemical and Reactivity Profile

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Expected to be a yellow or orange crystalline solid |

| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate |

| Key Reactive Sites | 1. Nitro Group: Susceptible to reduction to a primary amine. 2. Secondary Amine: Nucleophilic and can participate in condensation and substitution reactions. 3. Hydroxyl Group: Can be derivatized through esterification, etherification, or oxidation. |

Key Application: Synthesis of 2-(4-Hydroxybutylamino)phenylamine

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 2-(4-Hydroxybutylamino)phenylamine. This product is an ortho-phenylenediamine derivative, a class of compounds widely used in the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems of high medicinal importance.

Reaction Scheme and Experimental Protocol

The catalytic hydrogenation of this compound is an efficient method for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.

Caption: Catalytic hydrogenation of the nitro group.

A detailed experimental protocol for this reduction is provided below, based on established procedures[1].

Materials:

-

This compound

-

Ethanol, reagent grade

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr apparatus)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

Experimental Procedure:

-

A solution of this compound (30 g) in ethanol (200 ml) is prepared in a pressure-resistant flask.[1]

-

To this solution, 10% palladium on carbon (1 g) is carefully added.[1]

-

The flask is securely placed in a hydrogenation apparatus, and the system is purged with hydrogen gas to remove any air.

-

The reaction is carried out under a hydrogen pressure of 50 p.s.i. (approximately 3.4 atm) with vigorous stirring at room temperature for 3 hours.[1]

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction vessel is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas like nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by column chromatography on silica gel using ethyl acetate as the eluent.[1]

-

Fractions containing the pure product are combined and the solvent is evaporated to yield 2-(4-Hydroxybutylamino)phenylamine.[1]

Quantitative Data Summary

| Parameter | Value |

| Starting Material Mass | 30 g[1] |

| Catalyst Loading | 1 g of 10% Pd/C[1] |

| Solvent Volume | 200 ml of Ethanol[1] |

| Hydrogen Pressure | 50 p.s.i.[1] |

| Reaction Duration | 3 hours[1] |

| Product Mass (Yield) | 23.2 g[1] |

Potential Application in Heterocyclic Synthesis: A Gateway to Benzimidazoles

The product from the primary application, 2-(4-Hydroxybutylamino)phenylamine, is a valuable precursor for the synthesis of N-substituted benzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.

Proposed Synthetic Pathway

A subsequent cyclocondensation reaction with an aldehyde or a carboxylic acid can lead to the formation of a benzimidazole ring.

Caption: Two-step pathway to N-substituted benzimidazoles.

Generalized Protocol for Benzimidazole Formation (Hypothetical)

This generalized protocol is based on well-established methods for benzimidazole synthesis from o-phenylenediamines.

Materials:

-

2-(4-Hydroxybutylamino)phenylamine

-

Aldehyde (R-CHO) or Carboxylic acid (R-COOH)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (e.g., a mineral acid or a Lewis acid, if necessary)

Procedure:

-

In a round-bottom flask, dissolve 2-(4-Hydroxybutylamino)phenylamine (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add the aldehyde or carboxylic acid (1-1.2 equivalents).

-

If using a carboxylic acid, the reaction may require heating to reflux for several hours. For aldehydes, the reaction may proceed at room temperature or with gentle heating.

-

The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the N-(4-hydroxybutyl)-2-substituted-benzimidazole.

Experimental and Synthetic Workflow

The overall logical flow from the starting intermediate to a potential biologically active compound is outlined below.

Caption: Workflow from intermediate to biological evaluation.

Conclusion

This compound is a strategically important chemical intermediate. Its primary utility is demonstrated in its efficient conversion to 2-(4-Hydroxybutylamino)phenylamine, a key precursor for the synthesis of N-substituted benzimidazoles. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in the creation of libraries of potentially bioactive molecules for further investigation. The presence of the versatile hydroxyl group on the butyl chain offers an additional site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

References

experimental protocol for 2-(4-Hydroxybutylamino)nitrobenzene synthesis

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene, a valuable intermediate in the development of various organic compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and 4-amino-1-butanol. This application note includes a step-by-step protocol, a summary of required materials and their properties, safety precautions, and a workflow diagram for clarity. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a nitroaromatic core and a functionalized alkylamino side chain, allows for diverse subsequent chemical modifications. The primary synthetic route involves the nucleophilic aromatic substitution of a halogen on the nitrobenzene ring with the amino group of an amino alcohol. The electron-withdrawing nature of the nitro group facilitates this substitution at the ortho position.

Materials and Methods

Reactants and Reagents

| Compound Name | Formula | MW ( g/mol ) | mp (°C) | bp (°C) | Density (g/mL) |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 32-34 | 246 | 1.348 |

| 4-Amino-1-butanol | C₄H₁₁NO | 89.14 | 16-18 | 206 | 0.967 |

| Triethylamine | (C₂H₅)₃N | 101.19 | -114.7 | 89.5 | 0.726 |

| Ethanol | C₂H₅OH | 46.07 | -114.1 | 78.37 | 0.789 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |

| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 |

Safety Precautions

-

2-Chloronitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]

-

4-Amino-1-butanol: Corrosive. Causes severe skin burns and eye damage. Handle with care, using appropriate PPE.[3][4][5]

-

Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Handle in a fume hood.

-

Ethanol: Flammable liquid and vapor.

-

All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.

Experimental Protocol

The synthesis of this compound is performed via the reaction of 2-chloronitrobenzene with 4-amino-1-butanol in the presence of a base to neutralize the HCl generated.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene (15.76 g, 0.1 mol).

-

Add ethanol (100 mL) to dissolve the 2-chloronitrobenzene.

-

In a separate beaker, dissolve 4-amino-1-butanol (10.7 g, 0.12 mol, 1.2 equivalents) in ethanol (20 mL).

-

Add the 4-amino-1-butanol solution to the reaction flask.

-

Add triethylamine (12.14 g, 16.7 mL, 0.12 mol, 1.2 equivalents) to the reaction mixture. Triethylamine acts as a base to scavenge the HCl produced during the reaction.

Step 2: Reaction

-

Heat the reaction mixture to reflux (approximately 80-85°C) with constant stirring.

-

Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (100 mL) and ethyl acetate (100 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer (top layer) and wash it sequentially with 1M HCl (2 x 50 mL) to remove excess 4-amino-1-butanol and triethylamine, followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product, a viscous oil or a low-melting solid, can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

-

Column Chromatography: If the product does not crystallize readily, purify it using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a suitable eluent system.[1] Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield the pure this compound.

Results

The successful synthesis should yield this compound as a yellow to orange solid or oil. The expected yield is typically in the range of 70-85% after purification. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The use of triethylamine as a base is crucial for driving the reaction to completion by neutralizing the generated HCl. The purification step is critical to remove unreacted starting materials and by-products. The choice between recrystallization and column chromatography will depend on the physical state and purity of the crude product. This protocol can be adapted for the synthesis of similar N-substituted nitroaniline derivatives.

References

- 1. Nitro compound separation - Chromatography Forum [chromforum.org]

- 2. 2-Nitrochlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. magritek.com [magritek.com]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(4-Hydroxybutylamino)nitrobenzene: A Versatile Precursor for the Synthesis of Diverse Pharmaceutical Scaffolds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Hydroxybutylamino)nitrobenzene is a valuable synthetic intermediate possessing two key functional groups: a nitro group, which can be readily reduced to an amine, and a flexible hydroxybutylamino side chain. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. The strategic manipulation of these functional groups allows for the construction of diverse molecular scaffolds, including benzimidazoles, quinoxalines, and benzodiazepines, which are known to exhibit a wide range of biological activities. This document provides detailed application notes and experimental protocols for the transformation of this compound into these important pharmaceutical precursors.

Application I: Synthesis of N-(4-Hydroxybutyl)-1,2-phenylenediamine - A Key Intermediate

The primary and most critical transformation of this compound is the selective reduction of the nitro group to an amine, yielding N-(4-Hydroxybutyl)-1,2-phenylenediamine. This resulting ortho-phenylenediamine is a versatile precursor for a multitude of heterocyclic ring systems. The presence of the hydroxyl group in the side chain requires a chemoselective reduction method that does not affect this functionality.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of N-(4-Hydroxybutyl)-1,2-phenylenediamine

This protocol describes the reduction of the nitro group in this compound using catalytic hydrogenation, a mild and efficient method that preserves the hydroxyl group.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium) to the solution.

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with a small amount of the alcohol solvent.

-